Cas no 211442-48-7 (Tert-butyl 2-amino-5-nitrobenzoate)

Tert-butyl 2-amino-5-nitrobenzoate is a nitro-substituted aromatic ester with a tert-butyl protecting group, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under typical reaction conditions, facilitating controlled functionalization of the aromatic ring. The tert-butyl ester group enhances solubility in organic solvents, simplifying purification and handling. The presence of both amino and nitro groups offers versatile reactivity for further derivatization, such as reduction, acylation, or cyclization. This compound is particularly valuable in the synthesis of heterocycles and active pharmaceutical ingredients (APIs), where precise functional group manipulation is required. Its well-defined structure ensures reproducibility in synthetic applications.
Tert-butyl 2-amino-5-nitrobenzoate structure
211442-48-7 structure
Product Name:Tert-butyl 2-amino-5-nitrobenzoate
CAS No:211442-48-7
MF:C11H14N2O4
MW:238.239862918854
CID:4938005
Update Time:2025-05-27

Tert-butyl 2-amino-5-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-5-nitrobenzoate
    • Tert-butyl 2-amino-5-nitrobenzoate
    • Inchi: 1S/C11H14N2O4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,12H2,1-3H3
    • InChI Key: WSJGQGVXDANHBH-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C=CC=1N)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 238.09535693 g/mol
  • Monoisotopic Mass: 238.09535693 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 98.1
  • Molecular Weight: 238.24

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Additional information on Tert-butyl 2-amino-5-nitrobenzoate

Comprehensive Overview of Tert-butyl 2-amino-5-nitrobenzoate (CAS No. 211442-48-7): Properties, Applications, and Industry Insights

Tert-butyl 2-amino-5-nitrobenzoate (CAS No. 211442-48-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure combines a tert-butyl ester group with a nitro-substituted aromatic ring, making it a valuable intermediate in synthetic chemistry. The compound's CAS number 211442-48-7 serves as a unique identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains.

In recent years, the demand for nitroaromatic compounds like Tert-butyl 2-amino-5-nitrobenzoate has surged due to their role in developing antimicrobial agents and photoactive materials. Researchers frequently search for "synthesis methods for nitrobenzoate derivatives" or "applications of tert-butyl esters in drug discovery," reflecting its relevance in cutting-edge science. The compound's solubility in organic solvents and thermal stability (typically stable up to 150°C) further enhance its utility in multistep reactions.

From an industrial perspective, CAS 211442-48-7 aligns with the growing focus on green chemistry. Manufacturers are optimizing its production to reduce waste, addressing popular queries like "eco-friendly synthesis of nitrobenzoates." Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, with purity standards often exceeding 98% for research-grade material. The compound's melting point (typically 85–90°C) and molecular weight (252.27 g/mol) are key parameters documented in technical datasheets.

The pharmaceutical industry particularly values Tert-butyl 2-amino-5-nitrobenzoate as a precursor for heterocyclic compounds. Its amino and nitro functional groups enable diverse transformations, supporting trends in "fragment-based drug design" searches. Recent patent analyses reveal its use in developing kinase inhibitors, correlating with rising interest in "targeted cancer therapies" across scientific literature. Proper storage recommendations (2–8°C under inert atmosphere) ensure long-term stability for these applications.

Emerging studies explore the compound's potential in material science, particularly for nonlinear optical materials. This connects to trending topics like "organic electronics" and "energy storage solutions." Regulatory compliance is streamlined through its REACH registration status, with safety data emphasizing standard organic lab precautions. As synthetic methodologies advance, CAS 211442-48-7 continues to bridge academic research and industrial innovation, answering modern challenges in sustainable chemistry and precision medicine.

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